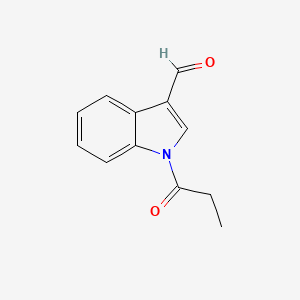
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea, also known as DFP-10825, is a synthetic compound used in scientific research. It belongs to the class of urea derivatives and has been found to have various applications in the field of biochemistry and pharmacology.
作用機序
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea selectively inhibits the activity of PKCα and PKCβ by binding to the regulatory domain of these enzymes. This results in the inhibition of the downstream signaling pathways that are regulated by PKCα and PKCβ. The inhibition of these pathways leads to the modulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and lung cancer. It has also been found to modulate insulin signaling in adipocytes, which could have implications in the treatment of diabetes. N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea has several advantages as a tool compound for scientific research. It is a selective inhibitor of PKCα and PKCβ, which allows for the specific modulation of these enzymes without affecting other signaling pathways. It has also been found to have good solubility in water, which makes it easy to use in various experimental setups. However, N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea has some limitations as well. It has been found to have low stability in aqueous solutions, which could affect its potency over time. It also has poor membrane permeability, which limits its use in cellular assays.
将来の方向性
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea has several potential future directions for scientific research. It could be used to study the role of PKC in the development of various diseases such as cancer, diabetes, and cardiovascular diseases. It could also be used to develop new therapies for these diseases by targeting PKCα and PKCβ. Further research could also be done to improve the stability and membrane permeability of N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea, which could enhance its potency and expand its use in various experimental setups.
Conclusion:
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea is a synthetic compound used in scientific research for its selective inhibition of PKCα and PKCβ. It has various applications in the field of biochemistry and pharmacology, including the study of cellular processes and the development of new therapies for diseases. While it has several advantages as a tool compound, it also has some limitations that need to be addressed. Future research could expand its use and improve its potency for scientific research.
合成法
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dimethylphenylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of 2,4-dimethyl-N-(4-fluorobenzoyl)aniline. The second step involves the reaction of this intermediate product with urea in the presence of a catalyst such as potassium carbonate. This results in the formation of N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea.
科学的研究の応用
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea has been found to have various applications in scientific research. It has been used as a tool compound to study the role of protein kinase C (PKC) in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea has been found to selectively inhibit the activity of PKCα and PKCβ, which are involved in the regulation of these cellular processes. It has also been used to study the role of PKC in the development of various diseases such as cancer, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-10-3-8-14(11(2)9-10)18-15(19)17-13-6-4-12(16)5-7-13/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLDVBGRLGNBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime](/img/structure/B5885178.png)


![2-cyano-N-(4-hydroxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5885209.png)




![3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5885243.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885258.png)


